molecular formula C16H27Br B14594059 1-Bromo-2,6-dimethyltetradeca-2,5,8-triene CAS No. 61271-94-1

1-Bromo-2,6-dimethyltetradeca-2,5,8-triene

Cat. No.: B14594059
CAS No.: 61271-94-1
M. Wt: 299.29 g/mol
InChI Key: WFAWFPHIDZOVCP-UHFFFAOYSA-N
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Description

1-Bromo-2,6-dimethyltetradeca-2,5,8-triene is an organic compound with the molecular formula C16H27Br. This compound contains a total of 44 atoms, including 27 hydrogen atoms, 16 carbon atoms, and 1 bromine atom . It is characterized by its unique structure, which includes multiple double bonds and a bromine substituent.

Preparation Methods

The synthesis of 1-Bromo-2,6-dimethyltetradeca-2,5,8-triene can be achieved through various synthetic routes. One common method involves the bromination of 2,6-dimethyltetradeca-2,5,8-triene using bromine (Br2) in the presence of a suitable solvent such as carbon tetrachloride (CCl4). The reaction is typically carried out under controlled conditions to ensure selective bromination at the desired position.

In industrial settings, the production of this compound may involve more advanced techniques, including the use of catalysts and optimized reaction conditions to enhance yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

1-Bromo-2,6-dimethyltetradeca-2,5,8-triene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom in the compound can be substituted with other functional groups using reagents such as sodium iodide (NaI) in acetone.

    Oxidation Reactions: The double bonds in the compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) to form corresponding diols.

    Reduction Reactions: The compound can undergo reduction reactions to remove the bromine atom, typically using reducing agents like lithium aluminum hydride (LiAlH4).

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Bromo-2,6-dimethyltetradeca-2,5,8-triene has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.

    Biology: The compound can be used in studies involving the modification of biomolecules, such as proteins and nucleic acids.

    Medicine: Research into potential pharmaceutical applications may involve this compound as a precursor or intermediate in drug synthesis.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 1-Bromo-2,6-dimethyltetradeca-2,5,8-triene involves its interaction with molecular targets through its bromine substituent and double bonds. The bromine atom can participate in electrophilic substitution reactions, while the double bonds can undergo addition reactions. These interactions can lead to the formation of various products, depending on the specific pathways involved.

Comparison with Similar Compounds

1-Bromo-2,6-dimethyltetradeca-2,5,8-triene can be compared with similar compounds such as:

    1-Chloro-2,6-dimethyltetradeca-2,5,8-triene: Similar structure but with a chlorine atom instead of bromine.

    2,6-Dimethyltetradeca-2,5,8-triene: Lacks the halogen substituent, making it less reactive in certain substitution reactions.

    1-Bromo-2,6-dimethyldodeca-2,5,8-triene: Shorter carbon chain, which may affect its physical and chemical properties.

The uniqueness of this compound lies in its specific combination of bromine substituent and multiple double bonds, which confer distinct reactivity and applications.

Properties

CAS No.

61271-94-1

Molecular Formula

C16H27Br

Molecular Weight

299.29 g/mol

IUPAC Name

1-bromo-2,6-dimethyltetradeca-2,5,8-triene

InChI

InChI=1S/C16H27Br/c1-4-5-6-7-8-9-11-15(2)12-10-13-16(3)14-17/h8-9,12-13H,4-7,10-11,14H2,1-3H3

InChI Key

WFAWFPHIDZOVCP-UHFFFAOYSA-N

Canonical SMILES

CCCCCC=CCC(=CCC=C(C)CBr)C

Origin of Product

United States

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